molecular formula C11H12O2 B3050579 Ethyl 4-vinylbenzoate CAS No. 2715-43-7

Ethyl 4-vinylbenzoate

Cat. No. B3050579
CAS RN: 2715-43-7
M. Wt: 176.21 g/mol
InChI Key: DYSXJBCEIBVGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-vinylbenzoate is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-vinylbenzoate is 1S/C11H12O2/c1-3-9-5-7-10 (8-6-9)11 (12)13-4-2/h3,5-8H,1,4H2,2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-vinylbenzoate is a solid substance at room temperature . It has a molecular weight of 176.22 and a molecular formula of C11H12O2 .

Scientific Research Applications

Polymer Chemistry Applications

  • Functional Polymers : Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a derivative of Ethyl 4-vinylbenzoate, is synthesized for use in functional polymers. This compound is valuable for creating homopolymers and copolymers with styrene and methyl methacrylate, useful in polymer chemistry (Sumida & Vogl, 1981).
  • Cross-Linked Polystyrene Resins : Triorganotin-4-vinylbenzoates, when copolymerized with styrene and 1,4-divinylbenzene, create resins with significant catalytic activity in transesterification reactions. These resins are of interest for their potential applications in industrial catalysis (Angiolini et al., 2006).
  • Polymeric Biocides : Poly(ethylene-co-vinyl alcohol) can be synthesized using Ethyl 4-vinylbenzoate derivatives. This material has applications in creating antimicrobial agents and biocides, demonstrating significant potential in medical and hygiene products (Park et al., 2004).

Material Science and Engineering

  • Synthesis and Polymerization : Active ester monomers based on 4-vinylbenzoic acid have been synthesized for use in creating reactive polymers. These materials have potential applications in various fields of material science and engineering (Nilles & Théato, 2007).
  • Compatibility Studies : Studies on the miscibility of poly(styrene-co-4-vinylbenzoic acid) with different polymers like poly(ethyl methacrylate) have been conducted, showing potential for creating new polymer blends with unique properties (Ourdani & Amrani, 2002).

Catalysis and Chemical Reactions

  • Palladium-Catalyzed Reactions : Ethyl 4-vinylbenzoate derivatives have been used in palladium-catalyzed deoxygenative approaches for synthesizing 2-vinylbenzoic acids, which are key precursors in the synthesis of bioactive molecules. This demonstrates the role of Ethyl 4-vinylbenzoate in facilitating complex chemical reactions (Ram et al., 2020).

Biomedical and Tissue Engineering

  • Photofabrication of Tubular Scaffolds : Vinylated polysaccharides, created using derivatives of Ethyl 4-vinylbenzoate, have been explored for their potential use in photofabricating tubular scaffolds for tissue engineering. This application is critical in the field of regenerative medicine (Matsuda & Magoshi, 2002).

Environmental Science

  • Environmental Behavior of UV Filters : Ethyl-4-aminobenzoate, a derivative, has been studied for its environmental behavior as a UV filter. This research is crucial for understanding the ecological impact of such compounds (Li et al., 2017).

Safety And Hazards

Ethyl 4-vinylbenzoate is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 4-ethenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSXJBCEIBVGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446363
Record name ethyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-vinylbenzoate

CAS RN

2715-43-7
Record name ethyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the same general procedure as for the preparation of trimethylsilanylethyl 2-fluoro-4-iodobenzoate (Compound D), 323 mg (2.2 mmol) of 4-vinylbenzoic acid was converted into the title compound using 462 mg (2.4 mmol) of 1-(3-dimethylaminopropyl-3-ethyl carbodiimide hydrochloride), 264 mg (2.2 mmol) of 4-dimethylaminopyridine, 0.32 ml (250 mg, 5.45 mmol) of ethanol and 16 mL of dichloromethane. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) gave the title compound as a clear, colorless oil.
Name
trimethylsilanylethyl 2-fluoro-4-iodobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
323 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-vinylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-vinylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-vinylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-vinylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-vinylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-vinylbenzoate

Citations

For This Compound
48
Citations
P Li, J Wang, X Wang, Q Ding, X Bai, Y Zhang… - Chemical …, 2019 - pubs.rsc.org
… (B) Cells incubated with 0.05 mM ethyl 4-vinylbenzoate and then treated according to (A). (C… for 17 h, and then with 0.05 mM ethyl 4-vinylbenzoate for 30 min and then with ACy7 for 15 …
Number of citations: 52 pubs.rsc.org
Y Zhang, W Shi, X Li, H Ma - Scientific reports, 2013 - nature.com
… with 0.05 mM ethyl 4-vinylbenzoate for 30 min and then incubated with 5 μM O 3 for 30 min; (D) the 1-loaded HeLa cells were treated with 0.1 mM ethyl 4-vinylbenzoate for 30 min and …
Number of citations: 30 www.nature.com
K Xu, S Sun, J Li, L Li, M Qiang, B Tang - Chemical Communications, 2012 - pubs.rsc.org
… (c) Cells incubated with 0.1 mM ethyl 4-vinylbenzoate and then treated according to (b). (d) … (c) Cells incubated with 0.1 mM ethyl 4-vinylbenzoate and then treated according to (b). (d) …
Number of citations: 64 pubs.rsc.org
C Ling, T Liu, R Li, S Wang, J Zhang, S Li, L Xia… - … Acta Part A: Molecular …, 2021 - Elsevier
… Moreover, the forth group was also pretreated with ethyl 4-vinylbenzoate, which played the role of ozone scavenger. Pyrrolidine was not utilized in this section. The following incubation …
Number of citations: 10 www.sciencedirect.com
X Gao, G Yu, X Liu, Y Xu, P Zhang, W Wu - Analytical Methods, 2023 - pubs.rsc.org
… To further verify that the enhancement of the fluorescence intensity was caused by the increasing O 3 , ethyl 4-vinylbenzoate (50 μM) was added to eliminate intracellular O 3 in the …
Number of citations: 1 pubs.rsc.org
JM Bak, SH Jung, H Lee - Sensors and Actuators B: Chemical, 2021 - Elsevier
… Ethyl 4-vinylbenzoate (2.21 g, 12.56 mmol) was dissolved in ethanol; to the solution thus obtained was then added excess hydrazine hydrate (25.1 mmol). The obtained reaction mixture …
Number of citations: 17 www.sciencedirect.com
A Rosowsky, H Bader, RG Moran… - Journal of heterocyclic …, 1989 - Wiley Online Library
… moethyl)benzoate, which has been claimed to react with amines by intermediate formation of ethyl 4-vinylbenzoate followed by Michael addition [20]. However, conversion to 10 …
Number of citations: 28 onlinelibrary.wiley.com
NA Lengkeek, RA Boulos, AJ McKinley… - Australian Journal of …, 2011 - CSIRO Publishing
… [ 35 ] Ethyl 4-vinylbenzoate was prepared by the Fischer esterification of 4-vinyl benzoic acid [ 36a ] while iso-phthalaldehyde was prepared as via the literature. [ 36b ] …
Number of citations: 16 www.publish.csiro.au
S Wang, X Li, S Xun, X Wan, ZY Wang - Macromolecules, 2006 - ACS Publications
… The choice of using a comonomer (2), 2-(9H-carbazol-9-yl)ethyl 4-vinylbenzoate, was made mainly by considering the fact that poly(vinylcarbazole) is a common and better matrix …
Number of citations: 88 pubs.acs.org
Y Sunada, D Noda, H Soejima, H Tsutsumi… - …, 2015 - ACS Publications
… (COT) 2 Fe (2.6 mg, 0.01 mmol) and 1-isocyanoadamantane (3.2 mg, 0.02 mmol) were placed in a 4 mL glass vial, then the mixture of ethyl 4-vinylbenzoate (176 mg 1.0 mmol) and …
Number of citations: 63 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.